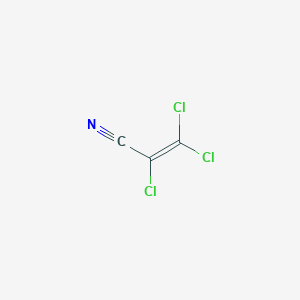
2-Propenenitrile, 2,3,3-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2,3,3-trichloro- is a chemical compound with the molecular formula C3HCl3N. It is also known as trichloroacrylonitrile and is widely used in various industries such as pharmaceuticals, agrochemicals, and polymer manufacturing. The compound is highly toxic and poses a significant risk to human health and the environment.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2,3,3-trichloro- has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. The compound is also used as an intermediate in the production of agrochemicals such as herbicides and insecticides. Additionally, the compound is used in the manufacture of polymers such as polyurethane and polyacrylonitrile.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2,3,3-trichloro- is not well understood. However, it is known to be highly toxic and can cause severe respiratory and neurological damage. The compound is a potent irritant and can cause severe skin and eye irritation upon contact. It is also highly toxic when ingested or inhaled and can cause severe damage to the liver, kidneys, and lungs.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Propenenitrile, 2,3,3-trichloro- are well documented. The compound is known to have a significant impact on the respiratory system and can cause severe damage to the lungs and bronchial tubes. It can also cause severe damage to the liver and kidneys and can lead to the development of cancer in some cases. Additionally, the compound is known to have neurotoxic effects and can cause severe damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Propenenitrile, 2,3,3-trichloro- has several advantages and limitations for lab experiments. The compound is highly reactive and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, the compound is highly toxic and poses a significant risk to human health and the environment. Therefore, it must be handled with extreme care and caution in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 2-Propenenitrile, 2,3,3-trichloro-. One area of research could focus on the development of safer and more environmentally friendly synthesis methods for the compound. Another area of research could focus on the development of new pharmaceutical intermediates and agrochemicals that utilize the compound. Additionally, research could be conducted on the potential health effects of long-term exposure to the compound and the development of effective treatments for exposure to the compound.
Conclusion
In conclusion, 2-Propenenitrile, 2,3,3-trichloro- is a highly toxic chemical compound with a wide range of scientific research applications. The compound is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. However, the compound poses a significant risk to human health and the environment and must be handled with extreme care and caution in the laboratory. Further research is needed to develop safer and more environmentally friendly synthesis methods for the compound and to better understand its potential health effects.
Synthesemethoden
The synthesis of 2-Propenenitrile, 2,3,3-trichloro- involves the reaction of acrylonitrile with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and is usually carried out in a closed vessel to prevent the release of toxic gases. The yield of the reaction is typically around 80-90%.
Eigenschaften
CAS-Nummer |
16212-28-5 |
|---|---|
Produktname |
2-Propenenitrile, 2,3,3-trichloro- |
Molekularformel |
C3Cl3N |
Molekulargewicht |
156.39 g/mol |
IUPAC-Name |
2,3,3-trichloroprop-2-enenitrile |
InChI |
InChI=1S/C3Cl3N/c4-2(1-7)3(5)6 |
InChI-Schlüssel |
RIMSDWNIRWMXBC-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Kanonische SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Andere CAS-Nummern |
16212-28-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



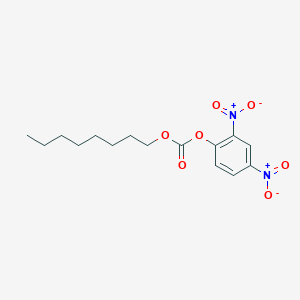
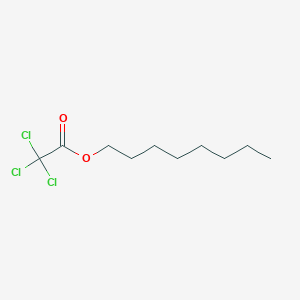
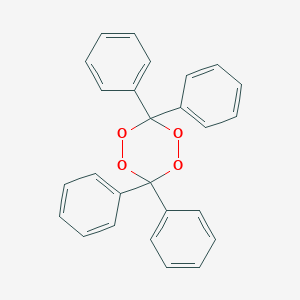
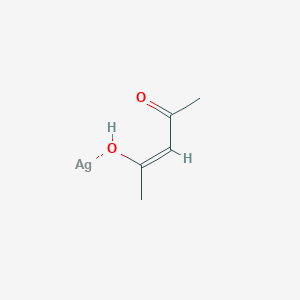
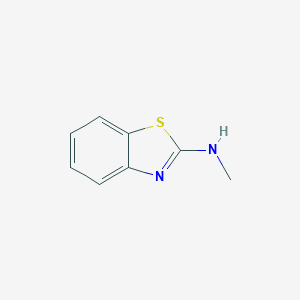
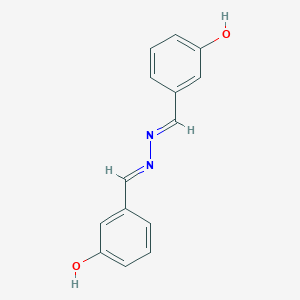
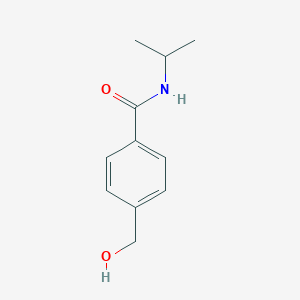
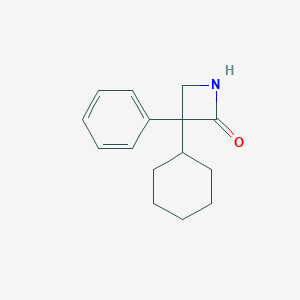
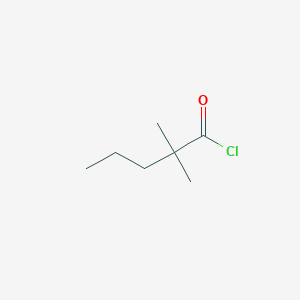
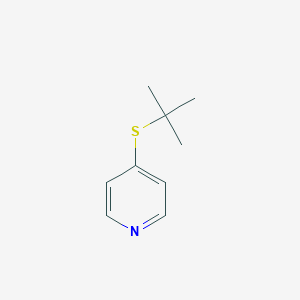
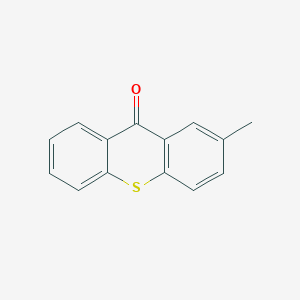
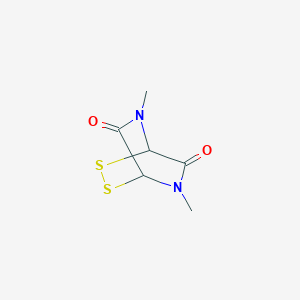
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)